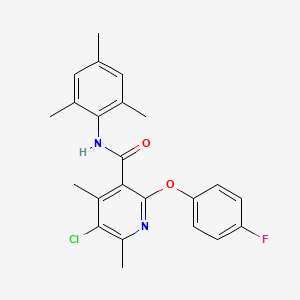
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide
Overview
Description
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. CFM-2 is a member of the nicotinamide family of compounds and is structurally similar to nicotinamide adenine dinucleotide (NAD+), an important cofactor in many biological processes. In
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide involves its inhibition of PARP activity. PARP is an enzyme that plays a key role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. These effects on DNA repair pathways make this compound a potential therapeutic agent in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP activity, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. This compound has been shown to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. This compound has been shown to have low toxicity in animal models, making it suitable for use in in vivo studies. However, this compound has some limitations for use in lab experiments. Its mechanism of action involves the inhibition of DNA repair pathways, which can lead to off-target effects. This compound can also have variable effects depending on the cell type and experimental conditions, making it important to carefully design experiments to ensure reproducibility.
Future Directions
There are several future directions for research on 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide. One area of interest is its potential therapeutic applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is the potential use of this compound in neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Finally, there is potential for the development of new compounds based on the structure of this compound, which could have improved efficacy and reduced off-target effects.
Scientific Research Applications
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can lead to cell death in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O2/c1-12-10-13(2)21(14(3)11-12)27-22(28)19-15(4)20(24)16(5)26-23(19)29-18-8-6-17(25)7-9-18/h6-11H,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZIRATLBTTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine)](/img/structure/B4298169.png)
![10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298177.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B4298192.png)
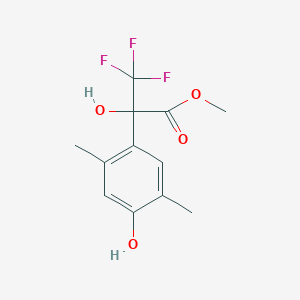
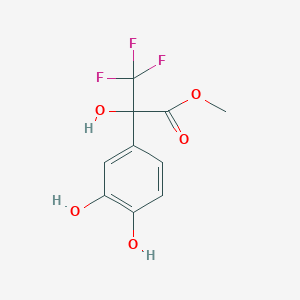
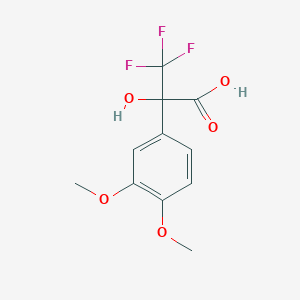
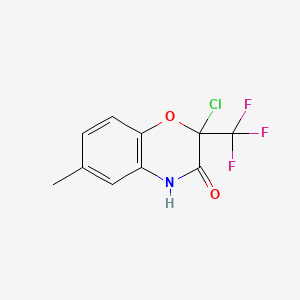
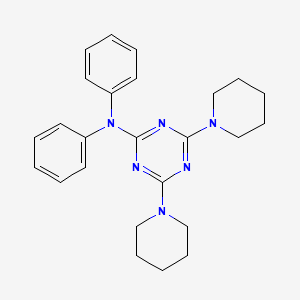
![4-(methoxymethyl)-6-methyl-N,N-diphenyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298232.png)
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)
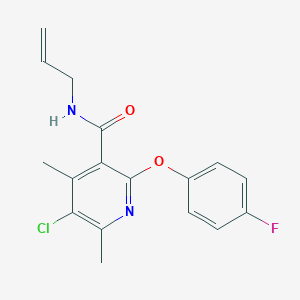
![3-benzyl-6-isopropyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4298252.png)
![ethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298254.png)
![2-(3,4-diethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)
